Tris(hydroxymethyl)aminoethane(트리스)는 분자식 C4H11NO3로 표기되는 유기 화합물로, 생화학 및 분자생물학 연구에서 널리 사용되는 완충제입니다. 이 화합물은 pH 7~9 범위에서 우수한 완충 능력을 보이며, 특히 단백질 전기영동 및 핵산 추출 과정에서 안정적인 pH 유지가 필요한 실험에 적합합니다. Tris는 높은 수용성과 화학적 안정성을 가지며, 효소 반응이나 세포 배양과 같은 민감한 생물학적 실험에도 적용 가능합니다. 또한, 금속 이온과의 낮은 친화력으로 금속 촉매 반응에 대한 간섭을 최소화하는 특징이 있습니다.
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121